molecular formula C23H27N5O2S B2576694 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide CAS No. 1189700-01-3

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide

Cat. No.: B2576694
CAS No.: 1189700-01-3
M. Wt: 437.56
InChI Key: HMOGJIDVRBMTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide is a heterocyclic small molecule characterized by a thienotriazolopyrimidinone core fused with a propanamide side chain. The molecule features a 4-butyl substituent on the triazolopyrimidinone ring and a 4-isopropylphenyl group on the propanamide moiety, which likely enhances target affinity and modulates physicochemical properties like lipophilicity .

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-4-5-13-27-22(30)21-18(12-14-31-21)28-19(25-26-23(27)28)10-11-20(29)24-17-8-6-16(7-9-17)15(2)3/h6-9,12,14-15H,4-5,10-11,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOGJIDVRBMTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno-triazolo-pyrimidine scaffold. Here are its key chemical properties:

PropertyValue
Molecular FormulaC22H25N5O2S
Molecular Weight423.54 g/mol
CAS Number1189449-07-7
LogP4.0041
Polar Surface Area64.124 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The compound's structure suggests it may interact with various biological targets due to its multiple functional groups and heterocyclic rings.

Anticancer Activity

Research indicates that compounds similar to 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide exhibit significant anticancer properties. A study focused on Polo-like Kinase 1 (Plk1), which is often upregulated in cancers. The compound was evaluated for its ability to inhibit Plk1 activity:

  • Inhibitory Concentration (IC50) : The compound demonstrated an IC50 value of approximately 4.4 μM against Plk1 PBD (Polo-box domain), indicating effective inhibition compared to other related kinases like Plk2 and Plk3 which are less affected by this compound .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thieno-triazolo-pyrimidine scaffold can enhance biological activity:

  • Substituent Effects : Variations in the substituents on the phenyl ring and the alkyl groups significantly influence the binding affinity and selectivity for Plk1 . For instance, introducing different alkyl groups or functional moieties was shown to improve cellular permeability and potency.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest potential antimicrobial activity. A related series of thieno-pyrimidine derivatives showed moderate to significant inhibition against various microbial strains . However, specific data on the antimicrobial efficacy of this particular compound remains limited.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies conducted on cancer cell lines demonstrated that treatment with the compound resulted in a marked reduction in cell viability and proliferation. The mechanism appears to involve induction of mitotic arrest, leading to apoptosis in cancer cells .

Comparative Analysis with Other Compounds

A comparative analysis with other triazolo-pyrimidine derivatives showed that this compound has a superior profile in terms of selectivity for Plk1 over other kinases. The following table summarizes some key findings from SAR studies:

CompoundIC50 (µM)Target KinaseSelectivity Ratio
3-(4-butyl...)4.4Plk1High
Compound A10Plk2Medium
Compound B15Plk3Low

This data highlights the potential of this compound as a lead candidate for further development in anticancer therapies.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include the formation of thieno and triazole rings. The methods used for characterization include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Employed for purity assessment.

The synthesis pathways often utilize commercially available reagents and simple transformations, making it accessible for further research and development.

Anti-inflammatory Activity

Recent studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory processes. Molecular docking studies have suggested strong interactions between the compound and the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary in vitro evaluations have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has assessed its anticancer activity, revealing promising results in inhibiting cell growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it could be effective against certain bacterial strains, which could lead to its application in treating infections resistant to conventional antibiotics.

Case Study 1: Inhibition of 5-Lipoxygenase

In a study focusing on anti-inflammatory agents, the compound was subjected to molecular docking simulations. The results indicated that it binds effectively to the active site of 5-LOX, suggesting a mechanism for reducing inflammation through inhibition of leukotriene synthesis .

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation involving various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mean growth inhibition rate was reported at approximately 12.53%, highlighting its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylphenyl)propanamide (F084-0686)

  • Substituent : 4-methylphenyl group.
  • Molecular Formula : C₂₁H₂₃N₅O₂S.

2-[(4-Butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

  • Substituent : Sulfanyl linker and 5-chloro-2-methylphenyl group.
  • Key Features : The sulfanyl group replaces the propanamide chain, altering electronic properties and hydrogen-bonding capacity. The chloro and methyl substituents introduce steric and electronic effects that may influence target selectivity .

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide

  • Substituent : 4-ethoxyphenyl group.

Physicochemical Properties

Critical physicochemical parameters are compared below:

Compound ID Molecular Weight logP logSw Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound (4-isopropyl) ~427* ~4.1* ~-3.9* ~64 1 6
F084-0686 (4-methyl) 409.51 3.4968 -3.6988 64.124 1 6
Sulfanyl Analog Not Reported Not Reported Not Reported Not Reported 1 7 (sulfanyl increases)

*Estimated values based on structural modifications.

Key Observations :

  • The sulfanyl analog likely has higher hydrogen-bond acceptors due to the sulfur atom, which may alter pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of complex heterocyclic compounds like this requires multi-step protocols involving cyclization, coupling, and purification. For example, analogous compounds (e.g., pyrazolo-triazolo derivatives) are synthesized via sequential heterocycle formation, followed by coupling with substituted phenylpropanamide moieties. Reaction optimization can employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods like response surface methodology (RSM) minimize trial-and-error approaches . Purity validation via HPLC (>95%) is essential, as demonstrated in pyrazoline-thieno derivatives .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

  • Methodological Answer : Use a combination of 1H/13C NMR to map proton and carbon environments, particularly focusing on the thieno-triazolo core and isopropylphenyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Computational tools (e.g., density functional theory, DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. For example, similar compounds in were characterized using NMR and HPLC, with DFT used to correlate structural features with reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For instance, triazolo-pyrimidine derivatives often exhibit kinase or protease inhibitory activity. Use dose-response curves (IC50/EC50) and controls (e.g., positive inhibitors, vehicle-only) to validate results. Include cytotoxicity assays (e.g., MTT) to rule off-target effects. Reference methodologies from pyrazolo-triazolo studies in , which employed molecular docking to guide assay selection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s therapeutic potential?

  • Methodological Answer : Systematically modify substituents (e.g., alkyl chain length, phenyl substituents) and evaluate changes in bioactivity. For example:

  • Replace the 4-butyl group with shorter/longer alkyl chains to assess hydrophobic interactions.
  • Substitute the 4-isopropylphenyl moiety with electron-withdrawing/donating groups (e.g., -NO2, -OCH3).
    Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities. demonstrates SAR for pyrazoline derivatives, where bromo and chloro substituents significantly altered activity .

Q. What computational strategies can predict metabolic stability and toxicity profiles?

  • Methodological Answer : Employ ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate pharmacokinetic properties. Key parameters:

  • CYP450 metabolism : Identify vulnerable sites for oxidative metabolism.
  • hERG inhibition : Assess cardiac toxicity risks.
  • Ames test prediction : Screen for mutagenicity.
    Validate predictions with in vitro assays (e.g., microsomal stability tests). highlights computational approaches for agrochemical analogs .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity or synthetic yields)?

  • Methodological Answer :

  • Reproducibility checks : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly controlled.
  • Data triangulation : Cross-validate HPLC purity with LC-MS and NMR.
  • Statistical analysis : Use ANOVA or t-tests to assess significance of yield variations. For example, reported inconsistent yields (22–86%) due to purification losses, resolved via optimized flash chromatography .

Experimental Design and Optimization

Q. What statistical methods are most effective for optimizing reaction conditions?

  • Methodological Answer : Factorial design (e.g., 2k factorial) identifies significant variables (e.g., temperature, catalyst). Central Composite Design (CCD) models non-linear relationships, while RSM maximizes yields. emphasizes DoE’s role in minimizing experiments while capturing parameter interactions .

Q. How can computational reaction path search methods accelerate synthesis development?

  • Methodological Answer : Tools like GRRM or AFIR explore transition states and intermediates via quantum chemical calculations. ICReDD’s approach () combines computation, informatics, and experiments to prioritize viable pathways, reducing trial-and-error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.